molecular formula C16H17FN4 B2780779 5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2415563-13-0

5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2780779
CAS No.: 2415563-13-0
M. Wt: 284.338
InChI Key: VVOQSYJFKGAVLF-UHFFFAOYSA-N
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Description

5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex heterocyclic compound that features a pyrrole ring fused with a pyrimidine ring

Preparation Methods

The synthesis of 5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with fluoropyrimidine under specific reaction conditions. The process typically includes:

Chemical Reactions Analysis

5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be compared with other similar compounds such as:

Properties

IUPAC Name

5-(5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4/c17-15-6-18-11-19-16(15)21-9-12-7-20(8-13(12)10-21)14-4-2-1-3-5-14/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOQSYJFKGAVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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